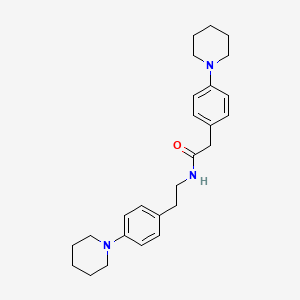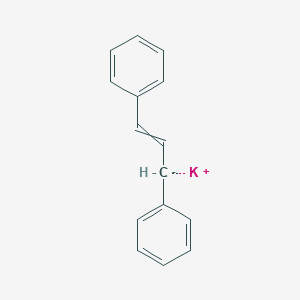![molecular formula C18H14N4S B14672211 2,4-Diamino-5-[2-naphthylthio]quinazoline CAS No. 50828-18-7](/img/structure/B14672211.png)
2,4-Diamino-5-[2-naphthylthio]quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diamino-5-[2-naphthylthio]quinazoline is a compound belonging to the quinazoline family, which is known for its diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-5-[2-naphthylthio]quinazoline typically involves the reaction of 2,4-diaminoquinazoline with 2-naphthylthiol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Diamino-5-[2-naphthylthio]quinazoline can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the naphthylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly in targeting specific molecular pathways involved in cancer cell proliferation.
Mécanisme D'action
The mechanism of action of 2,4-Diamino-5-[2-naphthylthio]quinazoline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes involved in the Wnt/β-catenin signaling pathway, which is crucial for cancer cell growth and metastasis. By binding to these enzymes, the compound can suppress the expression of target genes and induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Diaminoquinazoline: Lacks the naphthylthio group but shares the core quinazoline structure.
2,4-Diamino-6-[N-(2’,5’-Dimethoxybenzyl)-N-Methylamino]Quinazoline: Another derivative with different substituents that affect its biological activity.
Uniqueness
2,4-Diamino-5-[2-naphthylthio]quinazoline is unique due to the presence of the naphthylthio group, which enhances its ability to interact with specific molecular targets and pathways. This structural feature contributes to its distinct biological activities and potential therapeutic applications .
Propriétés
Numéro CAS |
50828-18-7 |
|---|---|
Formule moléculaire |
C18H14N4S |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
5-naphthalen-2-ylsulfanylquinazoline-2,4-diamine |
InChI |
InChI=1S/C18H14N4S/c19-17-16-14(21-18(20)22-17)6-3-7-15(16)23-13-9-8-11-4-1-2-5-12(11)10-13/h1-10H,(H4,19,20,21,22) |
Clé InChI |
CSOAIBBEWKSODU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)SC3=CC=CC4=C3C(=NC(=N4)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Ethyl-2-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14672132.png)


![Benzene, [2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]-](/img/structure/B14672155.png)
![N-[4-(4-phenoxybutoxy)phenyl]acetamide](/img/structure/B14672157.png)

![Methyl 11-[(2S,3R)-3-pentyloxiran-2-yl]undecanoate](/img/structure/B14672172.png)

![Ethyl 4-[(4-fluorophenyl)imino]piperidine-1-carboxylate](/img/structure/B14672186.png)





